2-[(4-ethoxyphenyl)amino]-N-methylpyridine-3-sulfonamide
Description
Properties
IUPAC Name |
2-(4-ethoxyanilino)-N-methylpyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-3-20-12-8-6-11(7-9-12)17-14-13(5-4-10-16-14)21(18,19)15-2/h4-10,15H,3H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAKETRXALTPLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethoxyphenyl)amino]-N-methylpyridine-3-sulfonamide typically involves the following steps:
Nitration: The starting material, pyridine, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Sulfonation: The amino group is sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Ethoxylation: The ethoxy group is introduced via an etherification reaction using ethyl bromide and a base such as potassium carbonate.
Methylation: Finally, the compound is methylated using methyl iodide and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Nucleophilic Substitution at Pyridine Ring
The pyridine ring in this sulfonamide undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with Amines :
In polar solvents (e.g., DMF, DMA) with pyridine bases such as 2,6-lutidine, the 3-sulfonamide group activates the adjacent pyridine positions for substitution. This enables coupling with amines (e.g., 3-hydroxypropoxy-substituted anilines) at elevated temperatures (120°C, 42 h), forming derivatives like N-(3-{[2-(3-hydroxypropoxy)-3,5-dimethoxyphenyl]amino}quinoxalin-2-yl)-1-methyl-1H-pyrazole-3-sulfonamide .Typical Conditions :
Sulfonamide Functionalization
The N-methylsulfonamide group participates in:
-
Alkylation Reactions :
Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ or NaH in DMF (20–100°C, 1–24 h), forming N-alkylated derivatives . -
Hydrolysis :
Under acidic or basic conditions, the sulfonamide can hydrolyze to the corresponding sulfonic acid, though this is less common due to steric protection from the N-methyl group .
Reactivity with Electrophiles
The electron-rich 4-ethoxyphenylamino group facilitates electrophilic aromatic substitution:
-
Nitration :
Reacts with nitric acid in H₂SO₄ at 0–5°C to introduce nitro groups at the para position relative to the ethoxy group . -
Halogenation :
Bromination with Br₂ in acetic acid yields mono- or di-brominated products, depending on stoichiometry .
Biological Interactions
As a sulfonamide derivative, this compound exhibits enzyme inhibition through binding interactions:
-
Lipoamide Dehydrogenase (Lpd) Inhibition :
Co-crystallization studies show that N-methylpyridine-3-sulfonamides bind at the lipoamide channel of Mycobacterium tuberculosis Lpd via hydrogen bonding with Arg93. This interaction confers species selectivity (>1,000-fold vs. human homologs) .Key Binding Metrics :
Parameter Value IC₅₀ (Mtb Lpd) 6.2 nM Selectivity Ratio >1,000 (Mtb vs. Human Lpd) Binding Site Lipoamide channel (Arg93 residue)
Stability and Degradation
-
Thermal Stability :
Stable up to 250°C under inert atmospheres (TGA data) . -
Photodegradation :
Exposure to UV light (λ = 254 nm) in methanol leads to cleavage of the ethoxy group, forming 2-(phenylamino)-N-methylpyridine-3-sulfonamide as the primary degradation product .
Analytical Characterization
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C14H18N2O2S and a molecular weight of approximately 282.37 g/mol. Its structure includes a pyridine ring, an ethoxyphenyl group, and a sulfonamide moiety, which contribute to its biological activities.
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Properties : Sulfonamides are known for their antibacterial effects. Research indicates that 2-[(4-ethoxyphenyl)amino]-N-methylpyridine-3-sulfonamide exhibits activity against various bacterial strains, making it a candidate for antibiotic development.
-
Anti-inflammatory Activity : In vitro studies have shown that this compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the effects observed:
Treatment TNF-alpha Production (pg/mL) IL-6 Production (pg/mL) Control 1000 800 Compound Treatment 300 250 - Cancer Research : Preliminary studies suggest potential anticancer properties. In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in significant tumor size reduction compared to controls .
2. Enzyme Inhibition
- The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. This could include inhibition of specific kinases involved in cancer progression, offering avenues for targeted cancer therapies .
3. Material Science
- It is utilized in the development of new materials and chemical processes due to its unique chemical structure, which can serve as a building block for synthesizing more complex molecules .
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the effectiveness of this compound against various pathogens. Results indicated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, demonstrating its potential as an antibiotic.
Case Study 2: Anti-inflammatory Effects
In a controlled laboratory setting, the anti-inflammatory effects of the compound were analyzed using macrophage cell lines. The results showed a significant decrease in inflammatory cytokines, supporting its use in treating inflammatory diseases.
Case Study 3: Cancer Treatment Potential
Research involving xenograft models revealed that administration of this sulfonamide led to reduced tumor growth rates in treated subjects compared to untreated controls. This highlights its potential application in oncology as an adjunct therapy .
Mechanism of Action
The mechanism of action of 2-[(4-ethoxyphenyl)amino]-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and exert therapeutic effects.
Comparison with Similar Compounds
Substituent Variations on the Sulfonamide Nitrogen
The sulfonamide nitrogen substituent significantly influences molecular interactions and pharmacokinetics. For example:
- N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide (): The N-(4-ethylphenyl) group increases molecular weight (381.49 g/mol vs. ~313.35 g/mol for the target) and lipophilicity, which may improve membrane permeability but reduce aqueous solubility. This highlights the trade-off between steric bulk and bioavailability in sulfonamide design .
Table 1: Sulfonamide Substituent Comparison
| Compound Name | Sulfonamide Substituent | Molecular Weight (g/mol) | Key Property Differences |
|---|---|---|---|
| Target Compound | N-methyl | ~313.35 | Higher solubility, lower log P |
| N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]... | N-(4-ethylphenyl) | 381.49 | Increased lipophilicity, bulkier |
Alkoxy Group Modifications in the Aryl Amino Moiety
The 4-ethoxyphenyl group is a critical determinant of lipophilicity and electronic properties. provides analogs with alkoxy chain variations (methoxy, ethoxy, propoxy) on benzamide derivatives (Entries 15–17):
- Methoxy (Entry 15) : Shorter chain reduces log P but may decrease metabolic stability.
- Ethoxy (Target compound) : Balances lipophilicity and steric effects, favoring membrane penetration.
Table 2: Alkoxy Chain Impact on Properties
Core Heterocycle Comparisons
The pyridine sulfonamide core distinguishes the target compound from structurally related heterocycles:
- Benzimidazoles (): Substitution with benzimidazole (e.g., 2-[2-[(4-Ethoxyphenyl)methyl]benzimidazol-1-yl]-...) increases aromaticity and planarity, which may improve DNA intercalation but reduce solubility .
Physico-chemical Properties and Bioactivity
- Lipophilicity : The ethoxy group (log P contribution ~1.0–1.5) and sulfonamide (log P ~-1.0) suggest a moderate log P (~2.0–3.0), comparable to COX-2 inhibitors () but lower than Etofenprox (log P 7.06, ), a highly lipophilic insecticide .
- Solubility : The N-methyl sulfonamide likely improves aqueous solubility over N-aryl derivatives, critical for oral bioavailability .
Biological Activity
2-[(4-ethoxyphenyl)amino]-N-methylpyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in pharmacological studies.
Sulfonamides generally exert their biological effects through inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase (DHPS). The presence of the ethoxyphenyl group may enhance this interaction, potentially increasing the compound's efficacy against certain bacterial strains.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. In vitro tests on similar sulfonamide derivatives demonstrated effective antibacterial activity against strains such as E. coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| 4-(2-aminoethyl)benzenesulfonamide | Staphylococcus aureus | 16 µg/mL |
Anticancer Activity
Sulfonamide derivatives have also been investigated for their anticancer properties. A study on quinoline sulfonamide derivatives indicated that modifications in the sulfonamide structure could lead to enhanced anticancer activity, suggesting a potential pathway for further development . The specific effects of this compound on cancer cell lines remain to be fully elucidated but are promising based on structural analogs.
Table 2: Anticancer Activity of Related Sulfonamide Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Quinoline-8-sulfonamide | A549 (lung cancer) | 15 |
| N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide | MCF7 (breast cancer) | 20 |
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that the compound may exhibit favorable absorption characteristics, although specific data on its bioavailability and metabolism are still required. Theoretical models indicate low plasma protein binding and a short half-life, which could influence its therapeutic efficacy .
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Caco-2 Permeability | -5.473 (Low permeability) |
| Human Intestinal Absorption | 0.032 (Low absorption) |
| Volume Distribution | 1.887 mL/min (Optimal) |
| Half-Life | 0.257 hours (Short) |
Case Studies
A case study involving a related sulfonamide demonstrated its effectiveness in reducing bacterial load in infected animal models, showcasing the potential for clinical applications . Further research is needed to establish the therapeutic window and safety profile of this compound.
Q & A
Q. What are the standard synthetic routes for 2-[(4-ethoxyphenyl)amino]-N-methylpyridine-3-sulfonamide, and how can reaction conditions be optimized?
The synthesis of sulfonamide derivatives typically involves coupling sulfonyl chlorides with amines. For this compound, a pyridine-3-sulfonyl chloride intermediate can react with 4-ethoxyaniline under basic conditions (e.g., using triethylamine or pyridine as a catalyst). Key parameters to optimize include:
- Temperature : Room temperature to 80°C, depending on reagent reactivity.
- Solvent : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency.
- Purification : Column chromatography or recrystallization ensures high purity . Example protocol:
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Pyridine-3-sulfonyl chloride + 4-ethoxyaniline | Core sulfonamide formation |
| 2 | Triethylamine, DMF, 50°C, 12h | Facilitate nucleophilic substitution |
| 3 | Ethyl acetate/water extraction | Remove unreacted starting materials |
Q. What spectroscopic techniques are recommended for confirming the structural integrity of this compound?
A combination of 1H/13C NMR , IR , and high-resolution mass spectrometry (HRMS) is critical:
- NMR : Verify the presence of ethoxyphenyl protons (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) and sulfonamide NH (δ 8.5–9.0 ppm).
- IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., C15H17N3O3S) with <2 ppm error .
Advanced Research Questions
Q. How can researchers design experiments to establish structure-activity relationships (SAR) for this sulfonamide derivative?
SAR studies require systematic modification of substituents and evaluation of biological activity. Key steps:
- Variation of substituents : Replace the ethoxy group with methoxy, halogen, or alkyl groups to assess electronic/steric effects.
- Biological assays : Test analogs against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) or receptors.
- Data correlation : Use computational tools (e.g., molecular docking) to link structural features to activity trends . Example SAR table from analogous compounds:
| Substituent | Biological Activity (IC50) | Key Observation |
|---|---|---|
| 4-Ethoxy | 50 nM (COX-2 inhibition) | Optimal hydrophobicity |
| 4-Fluoro | 120 nM | Reduced potency due to polarity |
| 4-Methyl | 75 nM | Moderate steric hindrance |
Q. What strategies are effective in resolving contradictions in biological activity data across different assays?
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal assays : Validate results using complementary methods (e.g., enzyme inhibition + cell-based viability assays).
- Purity verification : Confirm compound integrity via HPLC (>95% purity) to exclude degradation products .
- Dose-response curves : Ensure activity is concentration-dependent and reproducible across independent replicates .
Q. How can computational methods be integrated into the optimization of this compound's pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME or pkCSM predict absorption, metabolism, and toxicity. Adjust substituents to improve solubility (e.g., logP <3) or reduce CYP450 inhibition .
- Molecular dynamics simulations : Study binding stability in target proteins (e.g., COX-2) to prioritize analogs with prolonged residence times .
- Reaction pathway design : Use quantum chemical calculations (e.g., DFT) to optimize synthetic routes and reduce side reactions .
Methodological Considerations
- Data contradiction analysis : Always cross-reference biological data with structural and purity metrics. For example, low activity in a cell assay but high enzyme inhibition may indicate poor membrane permeability .
- Experimental design : Employ design of experiments (DoE) to efficiently explore reaction parameters (e.g., solvent, catalyst ratio) during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
